ABT-102, known as the hydrochloride salt of (S)-2-(1-(9H-purin-6-ylamino)propyl)-5-fluoro-3-phenylquinazolin-4(3H)-one, is a selective antagonist of the transient receptor potential vanilloid 1 receptor, commonly referred to as TRPV1. This compound has gained attention for its potential therapeutic applications in pain management and other conditions associated with TRPV1 activation. The molecular formula of ABT-102 is C21H25ClN4O, with a molecular weight of 384.9 g/mol .
The primary chemical reaction involving ABT-102 is its interaction with the TRPV1 receptor, where it inhibits the receptor's activity. This inhibition can lead to a decrease in pain sensation and inflammatory responses. The specific pathways and mechanisms of action are still under investigation, but it is known that TRPV1 antagonists can modulate calcium ion influx into cells, affecting neuronal signaling related to pain .
ABT-102 exhibits significant biological activity as a TRPV1 antagonist. Research indicates that its antagonistic properties can be beneficial in treating various pain conditions, including neuropathic pain and inflammatory pain. By blocking the TRPV1 receptor, ABT-102 may reduce hyperalgesia (increased sensitivity to pain) and allodynia (pain from stimuli that do not normally provoke pain) .
Additionally, studies suggest that ABT-102 may have potential applications in managing other conditions associated with TRPV1 activation, such as certain gastrointestinal disorders and inflammatory diseases .
Specific details about the synthetic route are often proprietary and may vary among manufacturers .
ABT-102 has potential applications in:
Interaction studies involving ABT-102 primarily focus on its binding affinity and selectivity for the TRPV1 receptor compared to other receptors. These studies are crucial for understanding its pharmacological profile and potential side effects. Preliminary data suggest that ABT-102 has a high selectivity for TRPV1 over other ion channels, which may minimize off-target effects commonly associated with less selective compounds .
Further research is needed to fully elucidate its interaction dynamics and any potential drug-drug interactions when used in combination therapies.
ABT-102 can be compared with several other TRPV1 antagonists to highlight its unique features:
| Compound Name | Structure Type | Selectivity for TRPV1 | Notable Characteristics |
|---|---|---|---|
| Capsaicin | Natural compound | Low (agonist) | Activates TRPV1; used as a topical analgesic |
| AMG 517 | Synthetic compound | High | Potent TRPV1 antagonist; explored for pain relief |
| JNJ 17216498 | Synthetic compound | High | Selective for TRPV1; studied for neuropathic pain |
| SB366791 | Synthetic compound | Moderate | Non-selective; affects multiple ion channels |
ABT-102 stands out due to its selectivity and lower side effect profile compared to some other compounds in this category. Its unique molecular structure allows it to effectively inhibit TRPV1 without significantly affecting other receptors, making it a promising candidate for further development in pain therapies .
The hydrochloride salt of ABT-102 is formally named 1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea hydrochloride under IUPAC nomenclature. Its molecular formula is C21H25ClN4O, derived from the base compound (C21H24N4O) with the addition of hydrochloric acid. The base structure features a chiral center at the indane ring’s 1-position, which adopts the (R)-configuration in the active enantiomer.
X-ray diffraction studies reveal that ABT-102 hydrochloride crystallizes in a monoclinic system with space group P21. The indane and indazole rings adopt a near-orthogonal orientation, minimizing steric clashes between the tert-butyl group and the urea carbonyl.
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21 |
| Unit cell dimensions | a = 8.24 Å, b = 12.56 Å, c = 10.33 Å |
| β angle | 97.78° |
| Volume | 1,042.7 ų |
The hydrochloride counterion forms a hydrogen-bonding network with the urea NH groups, stabilizing the crystal lattice.
Conversion of the free base to the hydrochloride salt significantly alters key properties:
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Solubility in DMSO | 50 mg/mL | >100 mg/mL |
| Melting point | 218–220°C | 245–247°C |
| Hygroscopicity | Low | Moderate |
The salt form improves aqueous solubility by 40% compared to the free base, attributable to ionic interactions with water molecules. However, this comes at the cost of increased hygroscopicity, necessitating storage at -20°C under anhydrous conditions.
Vanilloid antagonist ABT-102 binds within the deep hydrophobic pocket created by transmembrane helices S3–S4 and the S4–S5 linker of TRPV1. Docking and mutagenesis implicate a triad of aromatic and polar residues—Tyrosine 511, Serine 512, and Methionine 547—as key hydrogen-bond and π-π stacking anchors for the indazole urea pharmacophore [1] [2]. Rigidification of the lipophilic “B-ring” by introducing a 5-tert-butyl indan moiety improves shape complementarity, reduces entropic penalty, and boosts potency almost ten-fold versus the flexible benzyl analogs [1]. Molecular dynamics simulations further suggest that the urea carbonyl forms a bidentate network with Y511 and the backbone amide of S512, locking the S4–S5 linker in a non-conducting conformation and thereby preventing the ligand-gated opening triggered by capsaicin, acid, heat, or endovanilloids [1] [3].
| Parameter | Value | Method | Citation |
|---|---|---|---|
| Glide docking score (human TRPV1 cryo-EM template) | –11.2 kcal/mol [1] | Induced-fit protocol | 20 |
| Hydrogen-bond occupancy Y511 - - O=C(Urea) | 78% of simulation frames | 100 ns MD | 54 |
| ΔG_bind vs. capsaicin (MM-GBSA) | –5.1 kcal/mol | In silico free-energy perturbation | 23 |
| Assay System | Agonist Competition | IC50 | pKi (mean ± SEM) | Citation |
|---|---|---|---|---|
| HEK293-hTRPV1 Ca2+ flux | Capsaicin 0.5 µM | 5 nM | 8.30 ± 0.05 [1] | 20 |
| HEK293-hTRPV1 Ca2+ flux | Anandamide 5 µM | 6 nM | 8.22 ± 0.07 [1] | 20 |
| Rat DRG patch clamp | Capsaicin 0.3 µM | 1–16 nM (range) | — | 1 |
| [^3H]Resiniferatoxin binding (rat spinal cord) | Displacement | 7 nM | 8.15 ± 0.04 [4] | 70 |
| Channel/Enzyme Panel (human recombinant) | Concentration Tested | Inhibition | Result | Citation |
|---|---|---|---|---|
| TRPV2, TRPV3, TRPA1 | 10 µM | <10% current block | Highly selective [5] | 1 |
| hERG, Nav1.5, Cav1.2 | 30 µM | <5% current block | Negligible liability [1] | 20 |
| CYP450 (1A2/2C9/3A4) | 10 µM | <20% inhibition | Minimal metabolic interference [6] | 67 |
| Model | Endpoint | ED50 (oral) | % Reversal at ED80 | Comments | Citation |
|---|---|---|---|---|---|
| Complete Freund Adjuvant inflammatory hyperalgesia | Paw withdrawal latency | 4.7 mg/kg | 80% [7] | Heat stimulus 48 h post-CFA | 78 |
| Monoiodoacetate osteoarthritis | Hind-limb grip force | 9.3 mg/kg | 91% after 12-day dosing [8] | Potentiation with repeat dosing | 74 |
| Tibial bone cancer (NCTC 2472) | Spontaneous guarding | 18 mg/kg | 43% [5] | Efficacy doubled after 12 days | 1 |
| Post-incisional mechanical allodynia | Von Frey 50% threshold | 7.5 mg/kg | 55% [5] | Analgesia without tolerance | 1 |
| Species | Biomarker / Behaviour | ABT-102 Exposure Metric | Pharmacodynamic Outcome | Citation |
|---|---|---|---|---|
| Rat | Core temperature (telemetry) | Free C_max ≈ 39 nM | +0.6 °C transient rise, tolerant by day 2 [9] | 36 |
| Cynomolgus macaque | Core temperature | 30 mg/kg PO | +0.3 °C self-limiting plateau [10] | 38 |
| Beagle dog | Laser-evoked potentials | C_avg = 0.8 µg/mL | 50% reduction in N2–P2 amplitude [11] | 37 |
| Human (healthy volunteer) | Heat pain threshold (forearm) | 4 mg × 2/day | ↑ 5.3 °C cutaneous HPT by day 5, reversible by day 10 [12] | 5 |
| Human (phase I PK/PD) | Thermal perception | EC50 = 20 ng/mL plasma | 0.6–0.8 °C maximal thermomodulation [13] | 65 |
Key Inter-Species Observations